2,5-Diethyltetrahydro-2H-pyran-2-methanol is an organic compound characterized by its unique structure and potential applications in various fields, including chemistry and pharmacology. It belongs to the class of tetrahydropyrans, which are cyclic ethers with significant importance in organic synthesis due to their versatility in forming complex molecules.
2,5-Diethyltetrahydro-2H-pyran-2-methanol is classified as a tetrahydropyran derivative. Its molecular formula is , and it has a molecular weight of approximately 158.25 g/mol. The compound is also associated with several synonyms, including 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol and other structural variations.
The synthesis of 2,5-Diethyltetrahydro-2H-pyran-2-methanol can be accomplished through multiple synthetic routes. One common method involves the Cannizzaro reaction of appropriate aldehydes under basic conditions. This reaction produces both the corresponding alcohol and carboxylic acid.
The molecular structure of 2,5-Diethyltetrahydro-2H-pyran-2-methanol features a six-membered ring containing oxygen atoms. The structural representation can be summarized as follows:
Property | Value |
---|---|
CAS Number | 85392-30-9 |
IUPAC Name | 2,5-diethyltetrahydro-2H-pyran-2-methanol |
InChI | InChI=1S/C10H18O/c1-3-6(4)7(5)8(11)9(12)10/h6H,3-5H2,1-2H3 |
Canonical SMILES | CCC1CC(O)CC(C1)C(C)O |
The compound can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure and enhancing its reactivity for further applications in organic synthesis.
The mechanism of action for 2,5-Diethyltetrahydro-2H-pyran-2-methanol involves its interaction with biological systems:
The physical properties of 2,5-Diethyltetrahydro-2H-pyran-2-methanol include:
Chemical properties include:
The applications of 2,5-Diethyltetrahydro-2H-pyran-2-methanol are diverse:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: